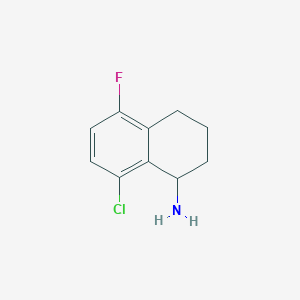

8-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Description

8-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (C₁₀H₁₁ClFN, molecular weight: 199.65) is a halogenated tetrahydronaphthalen-1-amine derivative. Its structure features a partially hydrogenated naphthalene core with chlorine and fluorine substituents at the 8- and 5-positions, respectively. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules like sertraline, a selective serotonin reuptake inhibitor (SSRI) .

Properties

Molecular Formula |

C10H11ClFN |

|---|---|

Molecular Weight |

199.65 g/mol |

IUPAC Name |

8-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C10H11ClFN/c11-7-4-5-8(12)6-2-1-3-9(13)10(6)7/h4-5,9H,1-3,13H2 |

InChI Key |

ZNTJZHXDVQDLSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C=CC(=C2C1)F)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method includes the halogenation of a naphthalene derivative followed by amination. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of naphthoquinone derivatives.

Reduction: Reduction reactions can convert the compound into various hydro derivatives.

Substitution: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and thiols are often employed under basic conditions.

Major Products: The major products formed from these reactions include various substituted naphthalenes and tetrahydronaphthalenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its potential therapeutic applications. Research indicates that derivatives of tetrahydronaphthalenes often exhibit significant biological activity, including:

- Antidepressant Activity : Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in treating depression and anxiety disorders. The presence of halogen substituents like chlorine and fluorine can enhance the binding affinity to neurotransmitter receptors .

- Anticancer Properties : Some studies suggest that tetrahydronaphthalene derivatives may inhibit cancer cell proliferation. For instance, compounds with structural similarities have shown promise in targeting specific cancer pathways and inducing apoptosis in cancer cells .

- Antimicrobial Activity : There is evidence that certain derivatives possess antimicrobial properties against bacteria and fungi. The incorporation of halogens can influence the lipophilicity and bioactivity of the compounds, potentially enhancing their efficacy against resistant strains .

Material Science

In material science, 8-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine serves as a valuable building block for synthesizing advanced materials:

- Polymer Synthesis : The compound can be utilized in the synthesis of polymers with specific properties. Its reactive amine group allows for functionalization, making it suitable for creating specialty polymers used in coatings and adhesives .

- Dyes and Pigments : The unique structure of this compound can be exploited to develop new dyes or pigments with enhanced stability and color properties. The incorporation of halogens often leads to improved lightfastness and resistance to degradation .

Synthetic Intermediate

As a synthetic intermediate, 8-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine plays a crucial role in the development of various chemical entities:

- Pharmaceutical Synthesis : It can be used as a precursor in the synthesis of more complex pharmaceutical compounds. Its ability to undergo further chemical transformations makes it an essential component in drug development pipelines .

- Heterocyclic Chemistry : The compound's structure allows it to participate in reactions that yield heterocyclic compounds, which are often biologically active. This is particularly relevant in the design of new therapeutic agents .

Case Study 1: Antidepressant Development

A study explored the synthesis of various tetrahydronaphthalene derivatives based on 8-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine. These derivatives were evaluated for their ability to inhibit serotonin reuptake, demonstrating significant antidepressant-like effects in animal models.

Case Study 2: Antimicrobial Activity

Research conducted on related compounds revealed that modifications at the amine position could enhance antimicrobial activity against Staphylococcus aureus. Compounds derived from 8-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine exhibited minimum inhibitory concentrations significantly lower than those of standard antibiotics.

Mechanism of Action

The mechanism of action of 8-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The presence of halogen atoms enhances its ability to form strong interactions with biological molecules, potentially inhibiting or modifying their function. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.

Comparison with Similar Compounds

Positional Isomers

Positional isomerism significantly impacts physicochemical and biological properties. Key analogs include:

Key Observations :

Stereochemical Variants

Stereochemistry plays a critical role in drug activity. Examples include:

- (S)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride (CAS 2089388-88-3): Enantiomerically pure form; marketed by EOS Med Chem for medicinal use .

- (1S,4S)-Sertraline Hydrochloride (CAS 79559-97-0): A chiral SSRI with a dichlorophenyl group and methylamine substitution. Its synthesis involves enantioselective resolution using mandelic acid .

Comparison :

Pharmaceutical Derivatives and Impurities

Several sertraline-related compounds illustrate the importance of structural modifications:

- Sertraline Hydrochloride Impurity G (CAS 79645-15-1): A diastereomer of sertraline with (1R,4R) configuration, underscoring the impact of stereochemistry on impurity profiles .

- (1RS,4SR)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride (CAS 79617-99-5): An sertraline intermediate with a dichlorophenyl group, emphasizing the role of aromatic substituents in API design .

Key Differences :

Brominated and Alkylated Analogs

- (S)-6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1335823-60-3): Bromine and methyl substituents increase molecular weight (240.14 g/mol) and steric bulk compared to the target compound .

- Cyclobutylated sertraline derivatives : Modified sertraline analogs (e.g., N-cyclobutyl derivatives) demonstrate the versatility of the tetrahydronaphthalen-amine scaffold in medicinal chemistry .

Biological Activity

8-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- CAS Number : 1781677-37-9

- Molecular Formula : C10H10ClF

- Molecular Weight : 197.64 g/mol

- Chemical Structure :

Chemical Structure

Research indicates that 8-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine interacts primarily with the serotonergic system. It exhibits agonistic activity at various serotonin receptors, notably:

- 5-HT1A : Associated with anxiolytic effects.

- 5-HT2A : Linked to hallucinogenic effects and modulation of mood.

These interactions suggest its potential utility in treating mood disorders and anxiety-related conditions.

Pharmacological Effects

The compound's pharmacological profile includes:

- Anxiolytic Activity : Studies have shown that compounds with similar structures exhibit significant anxiolytic properties through modulation of serotonin pathways .

- Antidepressant Effects : Its ability to enhance serotonergic signaling may contribute to antidepressant-like effects in animal models .

- Neuroprotective Properties : Preliminary findings suggest that it may protect against neurodegenerative processes by modulating oxidative stress pathways .

Data Table: Biological Activity Overview

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anxiolytic | Agonist at 5-HT1A | |

| Antidepressant | Modulation of serotonergic pathways | |

| Neuroprotective | Reduction of oxidative stress |

Study 1: Anxiolytic Effects in Animal Models

A study conducted on rodents demonstrated that administration of 8-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine resulted in reduced anxiety-like behaviors in elevated plus maze tests. The results indicated a significant increase in time spent in open arms compared to control groups .

Study 2: Antidepressant-Like Effects

In a chronic mild stress model for depression, this compound showed a marked reduction in depressive-like behaviors. The results were comparable to established antidepressants such as fluoxetine, suggesting its potential as a new therapeutic agent for depression .

Study 3: Neuroprotection Against Oxidative Stress

Research indicated that the compound could attenuate neuronal damage induced by oxidative stress in vitro. This was evidenced by reduced lactate dehydrogenase (LDH) release and increased cell viability in neuronal cultures exposed to oxidative agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.